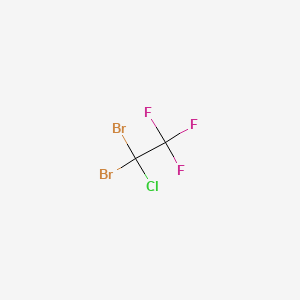

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

Description

BenchChem offers high-quality 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromo-1-chloro-2,2,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2ClF3/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIRTDAEWOUFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Br)Br)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073231 | |

| Record name | Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-17-6, 29256-79-9 | |

| Record name | 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, chlorodibromotrifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029256799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-TRIFLUORO-2,2-DIBROMO-2-CHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698D9Z22DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis Pathways for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CF3CBr2Cl): A Technical Guide

Executive Summary & Chemical Identity1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS: 754-17-6), commonly represented by the formula CF3CBr2Cl, is a highly substituted polyhalogenated alkane[1]. While it is widely recognized in the pharmaceutical industry as a heavy byproduct in the commercial synthesis of the anesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane)[2], it also serves as a critical intermediate for the synthesis of advanced fluorinated compounds and synthetic pyrethroids[3].

Because of the dense halogenation on its two-carbon backbone, synthesizing CF3CBr2Cl requires precise control over reaction thermodynamics and kinetics. This whitepaper details the two primary, field-proven synthetic routes: high-temperature gas-phase bromination and Lewis acid-catalyzed structural isomerization[1].

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and chemical intermediates of the two primary synthesis pathways converging on the target molecule.

Fig 1: Dual synthesis pathways converging on 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.

Pathway A: High-Temperature Gas-Phase Free-Radical Bromination

Mechanistic Rationale

The most direct route to CF3CBr2Cl is the. The reaction relies on the homolytic cleavage of molecular bromine (Br2) at elevated temperatures (400–600 °C) to generate highly reactive bromine radicals. These radicals abstract the alpha-hydrogens from the ethyl group.

Because the target is the di-brominated species, the reaction is intentionally driven toward "over-bromination" by maintaining a stoichiometric excess of bromine (typically a 1:1.5 to 1:2 molar ratio of CF3CH2Cl to Br2). The use of a quartz reactor is a deliberate experimental choice: quartz maintains structural integrity at 600 °C and is chemically inert to the highly corrosive hydrogen bromide (HBr) byproduct, preventing unwanted metal-catalyzed degradation.

Self-Validating Experimental Protocol

-

Reactor Preparation : Pack a high-purity quartz tube with quartz chips to maximize the internal surface area and ensure uniform heat distribution. Install the tube inside a programmable tube furnace.

-

Thermal Equilibration : Purge the system with dry nitrogen and preheat the furnace to 500 °C.

-

Reactant Introduction : Vaporize liquid bromine and continuously mix it with gaseous 2-chloro-1,1,1-trifluoroethane in a 1:2 molar ratio.

-

Reaction Execution : Pass the gaseous mixture through the heated quartz tube. The residence time must be optimized based on the flow rate to maximize the conversion to CF3CBr2Cl.

-

Product Condensation & Scrubbing : Route the hot effluent through a water-cooled condenser. Collect the crude liquid product in a receiving flask. Pass the non-condensable HBr gas through a concentrated sodium hydroxide (NaOH) scrubber.

-

Validation & Purification : Analyze the crude liquid via Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a molecular ion peak corresponding to the isotopic cluster of CF3CBr2Cl (approx. 276 g/mol ) validates the reaction. Isolate the pure compound via fractional distillation, collecting the fraction boiling at 2[2].

Pathway B: Electrophilic Addition & Lewis Acid-Catalyzed Isomerization

Mechanistic Rationale

An alternative, highly controlled industrial pathway involves the3[1]. The first step is a standard electrophilic addition of bromine across the double bond, yielding 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (CBrClF-CBrF2).

The critical second step utilizes anhydrous aluminum chloride (AlCl3) as a Lewis acid catalyst to drive an intramolecular halogen exchange[3]. The causality behind this step is rooted in thermodynamics: the trifluoromethyl (-CF3) group is exceptionally stable due to the strong C-F bond energy and hyperconjugation (the anomeric effect). AlCl3 coordinates with the halogens, facilitating the migration of a fluorine atom from C1 to C2, and a bromine atom from C2 to C1, ultimately collapsing into the thermodynamic sink: CF3CBr2Cl[1].

Self-Validating Experimental Protocol

-

Electrophilic Addition : In a sealed, glass-lined reactor under an inert atmosphere, react 2-chloro-1,1,2-trifluoroethylene with a stoichiometric equivalent of liquid bromine. Stir until the red color of bromine dissipates, indicating complete conversion to CBrClF-CBrF2.

-

Catalyst Introduction : Transfer the intermediate to a rigorously dried reactor. Introduce a catalytic amount of anhydrous AlCl3. Critical Note: Moisture must be strictly excluded to prevent the exothermic hydrolysis of AlCl3 into inactive Al(OH)3 and HCl.

-

Isomerization : Heat the mixture gently under reflux. The Lewis acid will catalyze the halogen migration.

-

In-Process Validation : Monitor the reaction progress using 19F NMR spectroscopy. The disappearance of the complex multiplet signals of the -CBrF2 and -CClF groups and the emergence of a single sharp singlet corresponding to the -CF3 group validates the successful isomerization.

-

Quenching & Isolation : Cool the mixture and quench the catalyst with cold, dilute hydrochloric acid. Separate the heavy organic layer, wash with brine, dry over anhydrous sodium sulfate, and distill to obtain pure CF3CBr2Cl.

Quantitative Data & Process Comparison

The following table summarizes the key operational and thermodynamic parameters differentiating the two synthesis pathways.

| Parameter | Pathway A: Gas-Phase Bromination | Pathway B: Isomerization |

| Starting Material | 2-Chloro-1,1,1-trifluoroethane | 2-Chloro-1,1,2-trifluoroethylene |

| Key Reagents | Br2 (Excess) | Br2 (Stoichiometric), AlCl3 |

| Reaction Type | Free-Radical Substitution | Electrophilic Addition & Rearrangement |

| Operating Temperature | 400 °C – 600 °C | Moderate (Reflux conditions) |

| Primary Byproduct | Hydrogen Bromide (HBr) | Trace isomeric impurities |

| Thermodynamic Driver | Homolytic bond cleavage | Stability of the -CF3 group |

References

- Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide Benchchem URL

- 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 PubChem - NIH URL

- Halothane | BrClHC2F3 | CID 3562 (Manufacturing Methods)

- 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane Chemical Properties LookChem URL

Sources

IUPAC name for C2Br2ClF3.

Executive Summary

The molecular formula C₂Br₂ClF₃ represents a highly substituted class of halogenated ethanes. Because six distinct halogen substituents (two bromines, one chlorine, three fluorines) are distributed across a two-carbon backbone, this formula yields three unique constitutional isomers. This whitepaper provides an authoritative breakdown of the IUPAC nomenclature rationale, physicochemical properties, and synthetic methodologies for these isomers, emphasizing self-validating protocols for their generation and analytical differentiation.

Structural Isomerism and IUPAC Nomenclature Rationale

The nomenclature of highly substituted alkanes is not arbitrary; it is a deterministic system designed to yield a single, unambiguous molecular identifier. The causality of the naming rules flows from parent chain identification to locant minimization, and finally to alphabetical priority.

According to IUPAC Blue Book standards, the parent chain is ethane. The primary rule dictates that substituents must be assigned the lowest possible locant set. When alternative numbering schemes yield identical locant sets, alphabetical priority (Bromo > Chloro > Fluoro) determines the assignment.

-

Isomer A: 1,1-dibromo-1-chloro-2,2,2-trifluoroethane

-

Structure: CF₃-CBr₂Cl

-

Causality of Name: The locant set is 1,1,1,2,2,2 regardless of which carbon is designated as C1. Alphabetically, bromo precedes chloro, which precedes fluoro. Assigning C1 to the carbon with the two bromine atoms gives the bromo substituents the lower locants (1,1 vs 2,2). Thus, the correct name is1[1].

-

-

Isomer B: 1,2-dibromo-1-chloro-1,2,2-trifluoroethane

-

Structure: CBrF₂-CBrClF

-

Causality of Name: The locant set is again 1,1,1,2,2,2. Numbering from either side gives bromo locants of 1,2. The tie-breaker is the chloro substituent. Assigning C1 to the carbon bearing the chlorine atom gives chloro a locant of 1 rather than 2. This isomer possesses a chiral center at C1, existing as a pair of (R)/(S) enantiomers[2].

-

-

Isomer C: 1,1-dibromo-2-chloro-1,2,2-trifluoroethane

-

Structure: CBr₂F-CClF₂

-

Causality of Name: Numbering from the carbon with two bromines gives bromo locants of 1,1, which is lower than 2,2. Therefore, C1 is the carbon with the geminal bromines.

-

Fig 1: Logical decision tree for determining the IUPAC nomenclature of C₂Br₂ClF₃ isomers.

Physicochemical Profiling and Industrial Applications

The specific distribution of halogens directly dictates the dipole moment, boiling point, and chemical stability of the isomers. This data is summarized below for rapid comparative analysis:

| Isomer Structure | IUPAC Name | Identifier (CAS / CID) | Chiral Centers | Key Application |

| CF₃-CBr₂Cl | 1,1-dibromo-1-chloro-2,2,2-trifluoroethane | CAS: 754-17-6 | None | Byproduct in Halothane synthesis, synthetic intermediate[3]. |

| CBrF₂-CBrClF | 1,2-dibromo-1-chloro-1,2,2-trifluoroethane | CAS: 354-51-8 | C1 | Refrigerant, specialized fire extinguishing agent, solvent[4]. |

| CBr₂F-CClF₂ | 1,1-dibromo-2-chloro-1,2,2-trifluoroethane | CID: 23620194 | None | Research intermediate. |

Synthetic Pathways and Self-Validating Protocols

The synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is achieved via the high-temperature gas-phase free-radical bromination of 2-chloro-1,1,1-trifluoroethane.

Causality of Experimental Design: The C-H bonds in 2-chloro-1,1,1-trifluoroethane are highly deactivated by the adjacent electron-withdrawing CF₃ group. Consequently, standard liquid-phase halogenation is kinetically unfavorable. High-temperature (400–500 °C) gas-phase conditions are strictly required to provide the activation energy necessary for the homolytic cleavage of Br₂ and subsequent hydrogen abstraction[3].

Self-Validating Protocol: Gas-Phase Bromination

In synthetic methodology, open-loop systems are prone to undetected deviations. To ensure reproducibility, this protocol incorporates an inline, self-validating GC-MS checkpoint. By quantifying the reaction trajectory in real-time, the protocol validates its own efficacy before downstream purification begins.

Step-by-Step Methodology:

-

Reactant Vaporization: Vaporize 2-chloro-1,1,1-trifluoroethane and elemental bromine (Br₂) at a molar ratio of 1:2 to favor di-bromination over mono-bromination.

-

High-Temperature Reactor: Pass the gaseous mixture through a quartz tube furnace maintained strictly at 450 °C.

-

Condensation & Quenching: Route the effluent through a chilled condenser (0 °C) into a receiving flask containing aqueous sodium bisulfite to quench unreacted Br₂.

-

Self-Validating Checkpoint (GC-MS): Critical Step. Immediately draw a 1 µL aliquot of the organic layer for GC-MS analysis.

-

Validation Logic: The system is self-validating. If the chromatogram shows a Halothane (mono-bromo) to di-bromo peak area ratio > 1:1, the system has flagged an under-bromination state. The operator must automatically increase the Br₂ feed rate or increase the furnace temperature by 20 °C.

-

-

Fractional Distillation: Isolate the di-bromo product by collecting the fraction boiling at its specific boiling point (approx. 93-94 °C).

Fig 2: Self-validating gas-phase synthesis workflow for 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.

Analytical Differentiation

For researchers, differentiating these isomers requires robust spectroscopic techniques:

-

¹⁹F NMR Spectroscopy: The CF₃ group in Isomer A presents as a sharp singlet (in decoupled spectra), which is entirely distinct from the complex diastereotopic fluorine signals seen in the chiral Isomer B (due to the asymmetric C1 center).

-

Mass Spectrometry (GC-MS): While all isomers share the same molecular weight (approx 276.28 g/mol ) and identical isotopic clustering (due to two bromine and one chlorine atom), their fragmentation patterns diverge. Isomer A readily loses a CF₃ radical (m/z 69), whereas Isomer B fragments via cleavage of the central C-C bond to yield[CBrClF]⁺ and [CBrF₂]⁺ ions.

References

-

PubChem: 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane (CID 34529). National Institutes of Health. 1

-

NIST Chemistry WebBook: 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane. National Institute of Standards and Technology. 2

-

BenchChem: Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide. 3

-

Chem-Impex: 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane Applications. 4

-

PubChem: Halothane (CID 3562). National Institutes of Health. 5

Sources

- 1. 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Halothane | BrClHC2F3 | CID 3562 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unleashing the Potential of a Trifunctional Halocarbon: A Technical Guide to Research Areas for 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

For Immediate Release

Shanghai, China – March 7, 2024 – As the quest for novel chemical entities in drug development and materials science intensifies, a unique, yet underexplored, halogenated hydrocarbon, 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS No. 754-17-6), presents a compelling case for focused research. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delineates promising avenues of investigation for this trifunctional molecule, leveraging its distinct chemical architecture to unlock new synthetic pathways and advanced materials.

Introduction: A Molecule of Untapped Versatility

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane, a dense, colorless liquid, is primarily known as a byproduct in the industrial synthesis of the anesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane)[1]. Its structural isomer, 1,2-dibromo-1-chloro-1,2,2-trifluoroethane, has found use in refrigeration and fire suppression systems[2]. However, the unique arrangement of a trifluoromethyl group adjacent to a carbon bearing two bromine atoms and one chlorine atom suggests a rich and nuanced reactivity profile that remains largely unexplored. The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to significantly influence the reactivity of the adjacent C-Br and C-Cl bonds, opening doors to selective chemical transformations.

This guide will illuminate potential research trajectories for this compound, focusing on its application as a versatile building block in organic synthesis and as a precursor for advanced functional materials.

Physicochemical Properties: A Foundation for Reactivity

A thorough understanding of the physicochemical properties of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is fundamental to designing and executing meaningful research. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₂Br₂ClF₃ | [3][4] |

| Molecular Weight | 276.278 g/mol | [3][4] |

| CAS Number | 754-17-6 | [3][4] |

| IUPAC Name | 1,1-dibromo-1-chloro-2,2,2-trifluoroethane | [4] |

| Density | 2.387 g/cm³ | [3] |

| Boiling Point | 94.1 °C at 760 mmHg | [3] |

| Melting Point | 42-45 °C | [3] |

| Refractive Index | 1.465 | [3] |

| Vapor Pressure | 54.9 mmHg at 25°C | [3] |

Potential Research Areas in Organic Synthesis

The presence of three distinct halogen atoms on a two-carbon backbone, influenced by a powerful trifluoromethyl group, makes 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane a tantalizing substrate for a variety of synthetic transformations. The differential reactivity of the C-Br and C-Cl bonds is a key area for investigation.

Selective Radical Reactions: A Gateway to Functionalization

Free-radical addition reactions are a cornerstone of organic synthesis, and polyhalogenated compounds are excellent participants. The Kharasch addition, the addition of polyhalogenated compounds across alkenes, is a well-established method for the simultaneous formation of a C-C and a C-X bond[5][6].

Research Proposition: Investigate the selective free-radical addition of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane to a range of alkenes and alkynes. The initial radical formation is expected to occur via homolytic cleavage of the weaker C-Br bond, generating a CF₃-C(Br)(Cl)• radical. This reactive intermediate can then add to unsaturated systems, offering a direct route to molecules containing the trifluoromethyl group and a stereodefined center with remaining bromine and chlorine atoms, ripe for further functionalization.

Caption: Proposed free-radical addition pathway.

Experimental Protocol: Exploratory Radical Addition to Styrene

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add styrene (1.0 mmol), 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (1.2 mmol), and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 mmol).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the addition product.

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The presence of two bromine atoms and one chlorine atom offers the potential for sequential, selective cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds in the presence of transition metal catalysts is a well-documented phenomenon, with C-Br bonds generally being more reactive.

Research Proposition: Explore the stepwise, selective cross-coupling of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane with various organometallic reagents (e.g., Grignard reagents, organoboranes, organozincs) under palladium or copper catalysis. It is hypothesized that the first coupling will occur at one of the C-Br bonds, followed by a second coupling at the remaining C-Br bond under potentially different reaction conditions. A final, more forcing coupling could then be achieved at the C-Cl bond. This would allow for the controlled, stepwise introduction of three different substituents, creating a highly functionalized and stereochemically complex trifluoromethyl-containing building block from a single precursor.

Caption: Proposed stepwise cross-coupling strategy.

Experimental Protocol: Initial Monosubstitution with Phenylboronic Acid

-

Reaction Setup: In a glovebox, combine 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (1.0 mmol), phenylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) in a reaction vial.

-

Solvent Addition: Add a mixture of degassed toluene (3 mL) and water (1 mL).

-

Reaction Execution: Seal the vial and heat the mixture at 90 °C for 16 hours.

-

Analysis: After cooling, analyze an aliquot of the reaction mixture by GC-MS to determine the conversion and selectivity for the mono-brominated substitution product.

-

Optimization: Vary the catalyst, ligand, base, solvent, and temperature to optimize for selective monosubstitution.

Potential Research Areas in Materials Science

The high halogen content of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane suggests its potential as a precursor for advanced polymers with unique properties.

High Refractive Index Polymers

Polymers with a high refractive index are crucial for applications in optical and photonic devices[7]. The incorporation of heavy atoms, particularly bromine and iodine, is a known strategy to increase the refractive index of a polymer[8].

Research Proposition: Investigate the synthesis of novel monomers derived from 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane, followed by their polymerization. For example, selective reaction at the halogenated carbon could introduce a polymerizable functional group (e.g., a vinyl or styrenyl group). The resulting polymers, retaining the highly halogenated trifluoroethyl moiety, are expected to exhibit high refractive indices.

Caption: Workflow for developing high refractive index polymers.

Flame Retardant Materials

Halogenated compounds, particularly those containing bromine and chlorine, are effective flame retardants[9][10][11]. They function by releasing halogen radicals in the gas phase during combustion, which interrupt the radical chain reactions of the fire.

Research Proposition: Evaluate 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane as a reactive or additive flame retardant for various polymer systems. Its high halogen content and volatility suggest it could be an effective flame retardant. As a reactive flame retardant, it could be chemically incorporated into the polymer backbone, while as an additive, it would be blended with the polymer matrix.

Safety and Handling

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is a polyhalogenated hydrocarbon and should be handled with appropriate safety precautions in a well-ventilated fume hood. While specific toxicological data for this compound is limited, related polyhalogenated alkanes can be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the skin and eyes[12][13]. Chronic exposure to some halogenated hydrocarbons is a concern[14]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion and Future Outlook

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane stands as a promising yet underutilized chemical entity. Its unique combination of a trifluoromethyl group and three reactive halogens on an ethane scaffold presents a wealth of opportunities for innovative research in both organic synthesis and materials science. The proposed research areas in this guide offer a starting point for unlocking the full potential of this versatile molecule. Further computational studies on its bond dissociation energies and reaction mechanisms will be invaluable in guiding future experimental work. As the demand for novel fluorinated building blocks and high-performance materials continues to grow, a focused investigation into the chemistry of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is not only warranted but essential.

References

-

High Refractive Index Monomers and Polymers for Optical Applications. Aaltodoc. [Link]

-

High Refractive Index Polymer Thin Films for Soft, Flexible Optics Through Halomethane Quaternization of Poly(4‐Vinylpyridine). ResearchGate. [Link]

-

Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers. Fraunhofer-Publica. [Link]

-

Halogenated high index polymer coating. Meta Research. [Link]

-

Kharasch Addition. Chem-Station Int. Ed. [Link]

-

High-refractive-index polymer. Wikipedia. [Link]

-

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane. LookChem. [Link]

-

Kharasch addition. Wikipedia. [Link]

-

2,2-DICHLORO-1,1,1-TRIFLUOROETHANE (HCFC-123). inchem.org. [Link]

-

Halogen-Free, Radiation- Curable, High-Refractive Index Materials. RadTech. [Link]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ResearchGate. [Link]

-

CAS#:754-20-1 | 1-bromo-1-chloro-1,2,2,2-tetrafluoroethane. Chemsrc. [Link]

-

Reactions of gem‐difluoroalkenes. ResearchGate. [Link]

-

1,1,1-Trifluoro-2,2-dibromo-2-chloroethane. PubChem. [Link]

-

1,2-Dibromo-1-chloro-1,2,2-trifluoroethane. PubChem. [Link]

-

Safety data sheet. CPAChem. [Link]

-

Preparation of High Refractive Index Composite Films Based on Titanium Oxide Nanoparticles Hybridized Hydrophilic Polymers. MDPI. [Link]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Institutes of Health. [Link]

-

Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. National Institutes of Health. [Link]

-

Halogenated Flame Retardants. era.lib.sun.ac.za. [Link]

-

Halogenated Flame Retardant use in Residential Settings - Are they Safe for our Health? Fire Protection Engineering. [Link]

-

Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Chemistry. [Link]

-

Synthesis of Fluorinated Polymers and Evaluation of Wettability. ResearchGate. [Link]

-

Synthesis of fluorinated polyethylene of different topologies via insertion polymerization with semifluorinated acrylates. Royal Society of Chemistry. [Link]

-

Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. ResearchGate. [Link]

-

Halogenated vs. Non-Halogenated Flame Retardants: What's the Difference and Why It Matters. Techmer PM. [Link]

-

RECENT ADVANCES OF FUNCTIONAL FLUORINE-CONTAINING COPOLYMERS: SYNTHESIS, PROPERTIES AND APPLICATIONS. researchgate.net. [Link]

-

Toxic Chemistry: Halogenated flame retardants. GreenSpec. [Link]

-

Bond Dissociation Energy with Gaussian16. Dr. Joaquin Barroso's Blog. [Link]

-

Fluoropolymer synthesis in supercritical carbon dioxide. ResearchGate. [Link]

-

Predissociation Measurements of Bond Dissociation Energies. National Institutes of Health. [Link]

-

Highly efficient Kharasch addition catalysed by RuCl(Cp)(PPh 3) 2.* ResearchGate. [Link]

-

"Computational Studies of Bond Dissociation Energies and Organic Reacti" by Shehani Thishakkya Wetthasinghe. Scholar Commons. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Calculating Bond Enthalpies - Measuring Bond Dissociation Energies with Computational Chemistry. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kharasch Addition | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Kharasch addition - Wikipedia [en.wikipedia.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. research.facebook.com [research.facebook.com]

- 9. Halogenated Flame Retardant use in Residential Settings - Are they Safe for our Health? - SFPE [sfpe.org]

- 10. techmerpm.com [techmerpm.com]

- 11. greenspec.co.uk [greenspec.co.uk]

- 12. tcichemicals.com [tcichemicals.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. greensciencepolicy.org [greensciencepolicy.org]

The Chemical Architecture of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: Nomenclature, Synonyms, and Synthetic Utility

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the highly regulated landscape of drug development and fluorochemical manufacturing, 1,1-dibromo-1-chloro-2,2,2-trifluoroethane occupies a unique position. Primarily recognized as a critical synthetic intermediate—and occasionally a byproduct—in the production of the foundational inhalation anesthetic Halothane, this halogenated ethane derivative is characterized by its complex nomenclature and dense physicochemical profile. This whitepaper deconstructs the compound’s industrial synonyms, physical properties, and self-validating synthetic pathways to provide a comprehensive resource for chemical engineers and medicinal chemists.

Nomenclature Complexity and Industrial Identifiers

The identification of halogenated hydrocarbons across different industrial sectors often leads to a tangled web of synonyms and trade names.

Nomenclature Causality : The IUPAC naming convention for this molecule perfectly illustrates the rules of substituent prioritization. Because both carbons are fully substituted (yielding identical 1,1,1,2,2,2 locant sets regardless of direction), numbering is dictated by alphabetical priority. Bromine ('b') precedes fluorine ('f'), designating the CBr₂Cl carbon as C1. This results in the systematic name 1,1-dibromo-1-chloro-2,2,2-trifluoroethane [PubChem][1].

Beyond its systematic name, the compound is categorized under specific industrial codes depending on its application (e.g., fire suppression vs. refrigeration).

Table 1: Synonyms and Industrial Identifiers

| Category | Identifiers / Names |

| Systematic IUPAC Name | 1,1-dibromo-1-chloro-2,2,2-trifluoroethane |

| CAS Registry Numbers | 754-17-6 (Primary)[2], 29256-79-9 (Secondary)[3] |

| Trade Names / Codes | Halon 2312 : Derived from the Halon numbering system (2 carbons, 3 fluorines, 1 chlorine, 2 bromines)[1].FC-113aB2 : Fluorocarbon nomenclature where "113a" denotes the asymmetric CF₃-CCl₃ backbone, and "B2" indicates two bromines substituting chlorines[4][5]. |

| Common Synonyms | 1-Chloro-1,1-dibromotrifluoroethane; Chlorodibromotrifluoroethane; Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro-[1][3] |

| Database Identifiers | PubChem CID: 34529; FDA UNII: 698D9Z22DP[1][6] |

Mechanistic Role in Drug Development

The primary pharmaceutical significance of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane lies in its role as a critical intermediate in the synthesis of the inhalation anesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane)[PubChem][7].

In the traditional commercial synthesis pathway, 2-chloro-1,1,2-trifluoroethylene undergoes bromination to form 1,2-dibromo-1-chloro-1,2,2-trifluoroethane. Because this 1,2-dibromo isomer is thermodynamically less stable, it is subjected to a Lewis acid-catalyzed isomerization. This drives the migration of halogen atoms to form the highly stable trifluoromethyl (CF₃) group, yielding the target 1,1-dibromo intermediate. The causality here is rooted in bond dissociation energies; the CF₃ group is exceptionally stable, providing a strong thermodynamic driving force for the rearrangement[7]. Finally, selective catalytic reduction of one C-Br bond yields Halothane.

Caption: Halothane synthesis pathway via the 1,1-dibromo-1-chloro-2,2,2-trifluoroethane intermediate.

Experimental Methodology: Self-Validating Synthesis Protocols

While isomerization is used commercially, direct gas-phase bromination of 2-chloro-1,1,1-trifluoroethane is a standard laboratory method to access this compound, often resulting as an "over-bromination" byproduct during direct Halothane synthesis[BenchChem][8].

Protocol: Gas-Phase Bromination (Over-Bromination Route)

Causality & Design : The reaction proceeds via high-temperature free-radical halogenation. By intentionally adjusting the molar ratio of the starting alkane to bromine (1:1.5 to 1:2), the sequential radical substitution kinetics are pushed past the mono-brominated state, heavily favoring the di-brominated derivative[8].

Step-by-Step Procedure :

-

Reaction Setup : Pack a quartz reaction tube with quartz pieces to increase the internal surface area. Secure the tube within a high-temperature tube furnace capable of maintaining 600 °C[8].

-

Reactant Introduction : Vaporize liquid bromine and continuously mix it with a gaseous stream of 2-chloro-1,1,1-trifluoroethane. Maintain a strict molar ratio of 1:1.5 to force the equilibrium toward di-bromination[8].

-

High-Temperature Halogenation : Pass the reactant gas mixture through the furnace, precisely heated to a range of 400–500 °C. This thermal energy initiates the homolytic cleavage of Br₂ and propagates the radical chain reaction[8].

-

Product Collection & Scrubbing : Route the hot effluent through a water-cooled condenser. Pass the non-condensable exhaust gases through an alkaline scrubber to safely neutralize the highly corrosive hydrogen bromide (HBr) byproduct[8].

-

Self-Validating Isolation : Subject the crude liquid to fractional distillation. Collect the fraction boiling at approximately 94.1 °C[2].

-

Analytical Validation : Validate the structural integrity of the isolate using Gas Chromatography-Mass Spectrometry (GC-MS). The presence of the molecular ion peak at m/z ~275.8 confirms the di-brominated structure and distinguishes it from the mono-brominated Halothane[2][8]. Furthermore, ¹⁹F NMR must show a sharp singlet integrating to 3F (confirming the intact CF₃ group).

Caption: Experimental workflow for the gas-phase synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.

Quantitative Data Summary

The physical properties of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane dictate its behavior during distillation and handling. The high density and specific boiling point are critical parameters for the fractional isolation described in the protocol above.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂Br₂ClF₃ | PubChem[1] |

| Molecular Weight | 276.28 g/mol | PubChem[1] |

| Boiling Point | 94.1 °C (at 760 mmHg) | LookChem[2] |

| Melting Point | 42 °C – 45 °C | LookChem[2] |

| Density | 2.387 g/cm³ | LookChem[2] |

| Vapor Pressure | 54.9 mmHg (at 25 °C) | LookChem[2] |

| Exact Mass | 275.79869 g/mol | LookChem[2] |

References

-

National Center for Biotechnology Information. "1,1,1-Trifluoro-2,2-dibromo-2-chloroethane (CID 34529)". PubChem. URL: [Link]

-

National Center for Biotechnology Information. "Halothane (CID 3562)". PubChem. URL: [Link]

-

LookChem. "1,1-Dibromo-1-chloro-2,2,2-trifluoroethane Chemical Properties". LookChem. URL: [Link]

Sources

- 1. 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS 754-17-6: 1-chloro-1,1-dibromotrifluoroethane [cymitquimica.com]

- 5. 1-CHLORO-1,1-DIBROMO-2,2,2-TRIFLUOROETHANE | 754-17-6 [amp.chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Halothane | BrClHC2F3 | CID 3562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Commercial Availability and Synthetic Methodologies of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Whitepaper

Executive Summary & Chemical Identity

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS 754-17-6) is a highly specialized halogenated hydrocarbon belonging to the chlorofluorocarbon (CFC) class[1]. While historically evaluated for applications in refrigeration and aerosol propellants, its primary relevance in modern chemical research stems from its role as a structural isomer and a mechanistic byproduct in the synthesis of the widely known anesthetic, Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane)[2].

Understanding the commercial availability, handling, and synthetic pathways of this compound is critical for researchers developing analytical standards or investigating free-radical halogenation kinetics.

Quantitative Physicochemical Profile

The baseline physical properties dictate the downstream handling and distillation parameters required for isolation. The data below summarizes the core metrics of the compound[3],[4]:

| Property | Quantitative Value |

| CAS Number | 754-17-6 |

| Molecular Formula | C₂Br₂ClF₃ |

| Molecular Weight | 276.28 g/mol |

| Boiling Point | 94.1 °C (at 760 mmHg) |

| Melting Point | 42 - 45 °C |

| Density | 2.387 g/cm³ |

| Vapor Pressure | 54.9 mmHg (at 25 °C) |

Commercial Landscape and Sourcing Strategies

Due to international environmental agreements restricting CFCs owing to their ozone depletion potential[1], 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is no longer produced for bulk industrial applications. However, it has achieved commercial mass production exclusively for the research and analytical sector[3].

Procurement requires navigating specialized chemical vendors. The table below outlines representative commercial availability, demonstrating that sourcing is typically restricted to gram-scale quantities for laboratory use[3],[1]:

| Supplier | Stated Purity | Package Size | Approximate Cost (USD/EUR) |

| CymitQuimica | 97.0% | 1 g | € 65.00 |

| SynQuest Laboratories | 97.0% | 5 g | $ 95.00 |

| CymitQuimica | 97.0% | 5 g | € 221.00 |

| AHH | 97.0% | 500 g | $ 805.00 |

| American Custom Chemicals | 95.0% | 5 g | $ 860.48 |

Mechanistic Synthesis & Causality of Over-Bromination

The primary synthetic route to 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is the high-temperature, gas-phase bromination of 2-chloro-1,1,1-trifluoroethane[2].

The Causality of Formation: The target compound is fundamentally the result of "over-bromination" during Halothane synthesis[2]. When 2-chloro-1,1,1-trifluoroethane is exposed to bromine gas at elevated temperatures (400–500 °C), thermal homolysis of Br₂ generates bromine radicals. The first substitution yields the mono-brominated Halothane. However, if the localized molar ratio of bromine is intentionally kept in stoichiometric excess (e.g., 1:1.5 to 1:2), the remaining hydrogen atom on the ethyl backbone becomes susceptible to a secondary radical abstraction. The strong electron-withdrawing nature of the adjacent trifluoromethyl (-CF₃) group stabilizes the intermediate radical, allowing the second bromine atom to successfully substitute, yielding the di-brominated product.

Gas-phase bromination workflow yielding 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.

Self-Validating Experimental Protocol: Synthesis and Isolation

The following protocol outlines the controlled synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane, adapted from foundational gas-phase bromination methodologies[2]. This workflow is designed as a self-validating system, ensuring that intermediate failures are caught before final product isolation.

Step 1: Apparatus Assembly & Material Selection

-

Action: Pack a quartz reaction tube with quartz chips and position it within a programmable tube furnace.

-

Causality: Quartz is mandatory because standard borosilicate glass softens and degrades at the 600 °C maximum furnace capacity and the 400–500 °C operational range required for the thermal homolysis of Br₂. The quartz chips increase the internal surface area, ensuring uniform heat distribution and radical propagation.

Step 2: Reactant Vaporization and Mixing

-

Action: Vaporize liquid bromine and mix it with gaseous 2-chloro-1,1,1-trifluoroethane at a continuous molar ratio of 1.5:1 to 2:1 (Bromine:Organofluorine).

-

Causality: A stoichiometric excess of bromine intentionally shifts the reaction kinetics toward the di-brominated product. A 1:1 ratio would prematurely terminate the reaction at the mono-brominated Halothane stage.

Step 3: Thermal Initiation

-

Action: Pass the mixed gas stream through the furnace heated to 450 °C.

-

Causality: At 450 °C, the thermal energy is sufficient to cleave the Br-Br bond homolytically without inducing the thermal decomposition of the robust C-F bonds in the trifluoromethyl group.

Step 4: Condensation and Corrosive Scrubbing (System Validation)

-

Action: Route the effluent through a cold-water condenser (4 °C) into a receiving flask. Direct all non-condensable exhaust gases through a concentrated NaOH scrubber.

-

Causality & Validation: The substitution reaction stoichiometrically produces Hydrogen Bromide (HBr) gas. The rapid acidification of the NaOH scrubber serves as a real-time visual and chemical validation that the substitution reaction is actively occurring. Failure to neutralize HBr results in severe equipment corrosion.

Step 5: Fractional Distillation

-

Action: Subject the crude liquid condensate to fractional distillation, collecting the fraction boiling precisely at 94.1 °C.

-

Causality: The crude mixture contains unreacted starting material, Halothane (BP ~50 °C), and the target di-bromo compound. The significant boiling point differential allows for high-purity isolation of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.

Step 6: Analytical Validation

-

Action: Perform Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F-NMR on the collected fraction.

-

Causality & Validation: GC-MS must confirm the molecular weight (m/z 276.28) and display the distinct isotopic distribution pattern characteristic of a molecule containing two bromine atoms and one chlorine atom. ¹⁹F-NMR validates the intactness of the -CF₃ group, proving no defluorination occurred during the high-temperature furnace phase.

References

-

PubChem: 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3. National Institutes of Health (NIH).4

-

LookChem: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane Suppliers and Price. LookChem. 3

-

CymitQuimica: CAS 754-17-6: 1-chloro-1,1-dibromotrifluoroethane. CymitQuimica. 1

-

BenchChem: Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide. BenchChem. 2

-

Alfa Chemistry: CAS 29256-79-9 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane. Alfa Chemistry. 5

Sources

Methodological & Application

Application Note: Gas-Phase Synthesis and Isolation of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS: 754-17-6)

Introduction and Mechanistic Context

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane ( C2Br2ClF3 ) is a highly halogenated intermediate utilized in advanced organic synthesis. While it is historically recognized as an "over-bromination" byproduct in the industrial manufacturing of the anesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane)[1], it possesses significant independent value. Specifically, it serves as a critical precursor for generating specialized Grignard reagents ( BrMgCCl=CF2 ) used in the synthesis of chlorodifluoroallyl alcohols, which are versatile intermediates for artificial pyrethroids[2].

The synthesis relies on a high-temperature, gas-phase free-radical halogenation. The strong electron-withdrawing nature of the adjacent trifluoromethyl ( −CF3 ) group significantly increases the bond dissociation energy of the C−H bonds on the ethyl group. Consequently, standard liquid-phase bromination is ineffective, necessitating extreme thermal conditions to initiate the homolytic cleavage of bromine and drive the radical propagation.

Experimental Workflow Visualization

The following diagram illustrates the continuous-flow gas-phase reactor design required to safely and effectively drive this reaction to the di-brominated state.

Continuous gas-phase flow setup for the synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.

Quantitative Data Summary

To ensure reproducibility and establish a self-validating system, the critical physicochemical properties and reaction parameters are summarized below.

| Parameter / Property | Value / Specification | Mechanistic Rationale / Reference |

| Molar Ratio (Precursor: Br2 ) | 1:1.5 to 1:2 | Excess bromine is required to push the equilibrium past the mono-brominated intermediate[1]. |

| Reactor Temperature | 400 °C – 600 °C | Provides the activation energy required for Br2 homolysis and subsequent C−H abstraction[1]. |

| Boiling Point | 94.1 °C (at 760 mmHg) | Critical for the final fractional distillation step to isolate the product from mono-brominated byproducts[3]. |

| Density | 2.387 g/cm³ | Used for phase separation and volumetric calculations during workup[3]. |

| Vapor Pressure | 54.9 mmHg at 25 °C | Indicates high volatility; necessitates robust chilling during condensation[3]. |

Step-by-Step Experimental Protocol

Note: This procedure involves highly corrosive halogens, toxic gases, and extreme temperatures. It must be conducted within a high-performance fume hood using strictly anhydrous, halogen-compatible equipment.

Phase 1: Reactor Preparation

-

Material Selection: Assemble a continuous-flow reactor using a high-purity quartz tube. Expert Insight: Borosilicate glass will degrade and potentially fail under the combined stress of 600 °C heat and corrosive hydrogen bromide ( HBr ) gas. Quartz is mandatory for structural integrity and chemical inertness[1].

-

Surface Area Optimization: Pack the heating zone of the quartz tube with quartz chips or glass wool. This increases the internal surface area, ensuring uniform heat transfer to the rapidly moving gas stream, which prevents localized cold spots that could stall radical propagation.

-

Scrubber Integration: Connect the effluent line of the condenser to a heavy-duty alkaline scrubber (e.g., 20% NaOH solution). The reaction produces stoichiometric amounts of HBr gas, which must be neutralized immediately to prevent equipment corrosion and environmental release.

Phase 2: Gas-Phase Reaction

-

Thermal Equilibration: Power on the tube furnace and allow the packed quartz tube to equilibrate at a target temperature of 500 °C.

-

Vaporization & Mixing:

-

Introduce 2-chloro-1,1,1-trifluoroethane as a metered gas stream.

-

Simultaneously, heat liquid bromine ( Br2 ) in a vaporizer and meter the bromine vapor into a mixing chamber with the fluorocarbon stream.

-

Critical Parameter: Adjust the mass flow controllers to maintain a molar ratio of 1:1.5 to 1:2 (Fluorocarbon to Bromine)[1]. This excess is the primary driver for achieving di-bromination over mono-bromination.

-

-

Reaction: Pass the mixed gas stream through the 500 °C quartz tube. The residence time should be optimized based on the specific tube diameter to ensure complete conversion without inducing thermal decomposition of the carbon backbone.

Phase 3: Isolation and Purification

-

Condensation: Route the hot effluent gases through a water-cooled, and subsequently a brine-chilled (-10 °C), condenser system. The crude product, unreacted bromine, and mono-brominated byproducts will condense into a liquid phase, while HBr passes through to the scrubber[1].

-

Quenching: Wash the condensed crude liquid with a cold, saturated aqueous solution of sodium bisulfite ( NaHSO3 ) to reduce and remove any unreacted, dissolved Br2 . The organic layer will transition from deep red/brown to colorless or pale yellow.

-

Phase Separation: Separate the heavy organic layer (density ~2.387 g/cm³[3]) from the aqueous layer using a separatory funnel. Dry the organic phase over anhydrous magnesium sulfate ( MgSO4 ).

-

Fractional Distillation: Transfer the dried organic liquid to a fractional distillation apparatus equipped with a Vigreux column. Carefully distill the mixture, collecting the fraction that boils at exactly 94.1 °C (at 760 mmHg)[3]. This fraction contains the highly purified 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.

References

-

LookChem. "1,1-Dibromo-1-chloro-2,2,2-trifluoroethane Basic Information and Properties". LookChem. Available at:[Link]

-

Chemistry Letters. "Facile conversion of aldehydes into 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols with 1,1-dibromo-1-chloro-2,2,2-trifluoroethane/magnesium". Oxford Academic. Available at: [Link]

Sources

Application Note: Utilizing 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane as a Trifluoromethylating Agent

Introduction: The Strategic Importance of the Trifluoromethyl Group

In the landscape of modern drug discovery and development, the trifluoromethyl (–CF3) group holds a privileged status.[1][2] Its incorporation into molecular scaffolds can profoundly enhance key pharmaceutical properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] The high electronegativity and steric profile of the –CF3 group can shield adjacent functionalities from enzymatic degradation by cytochrome P450 oxidases and improve a drug candidate's membrane permeability.[1][3] Consequently, robust and versatile methods for introducing this moiety are in high demand across the pharmaceutical and agrochemical industries.[4][5]

While numerous trifluoromethylating agents exist, 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (CF3CClBr2) presents itself as a valuable and practical source for generating the trifluoromethyl radical (•CF3). This application note provides a comprehensive guide for researchers, detailing the mechanistic principles, experimental protocols, and practical considerations for employing CF3CClBr2 in trifluoromethylation reactions.

Reagent Profile and Safety Considerations

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane, also known as Halon 2311a, is a dense, non-flammable liquid. Its utility as a •CF3 source stems from the relative weakness of the C–Br bonds compared to the C–Cl and C–F bonds, allowing for selective homolytic cleavage to generate the desired radical species.

Table 1: Physicochemical Properties of CF3CClBr2

| Property | Value | Reference |

| IUPAC Name | 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane | [6] |

| CAS Number | 754-17-6 | [6] |

| Molecular Formula | C2Br2ClF3 | [6] |

| Molecular Weight | 276.28 g/mol | [6] |

| Appearance | Colorless liquid | |

| Boiling Point | ~108-110 °C |

Safety and Handling:

-

CF3CClBr2 should be handled in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat, is mandatory.

-

As a halogenated hydrocarbon, it is classified as an ozone-depleting substance.[7] All handling and disposal must comply with local and international regulations, such as those outlined by the EPA, to prevent environmental release.[8][9] Unused reagent should be sent for recycling or destruction via approved methods like liquid injection incineration.[8]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Mechanistic Principles: Generation of the Trifluoromethyl Radical

The central utility of CF3CClBr2 lies in its capacity to serve as a precursor to the trifluoromethyl radical (•CF3). This is typically achieved through a single-electron transfer (SET) process, which can be initiated by various means, including photoredox catalysis or the use of transition metals. The general mechanism involves the reductive cleavage of a C–Br bond.

Photoredox Catalysis Pathway

Visible-light photoredox catalysis has emerged as a particularly mild and efficient method for generating radicals.[1][10] The process, illustrated below, leverages a photocatalyst (PC) that, upon excitation by light, can engage in electron transfer with the substrate.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ozone.unep.org [ozone.unep.org]

- 8. Halon Equipment | Environmental Quality Management [env.uky.edu]

- 9. epa.gov [epa.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane in organic synthesis.

Application Notes and Protocols: 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane in Organic Synthesis

Executive Summary

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (CAS: 754-17-6) is a specialized polyhalogenated alkane. Historically recognized as an "over-brominated" byproduct in the industrial manufacturing of the anesthetic Halothane , this compound has been repurposed as a highly versatile reagent in advanced organic synthesis. Its primary synthetic value lies in its ability to serve as a stable precursor for fluorinated vinyl anions—specifically, for the facile conversion of aldehydes into chlorodifluoroallyl alcohols, which are critical building blocks for synthetic pyrethroids and agrochemicals .

This guide provides field-proven insights, mechanistic causality, and self-validating experimental protocols for both the synthesis and application of this reagent.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is critical for handling, purification, and reaction design. The high density and boiling point differentiate it from its mono-brominated analogs, allowing for straightforward isolation via fractional distillation .

Table 1: Physicochemical Properties

| Parameter | Value | Reference / Causality |

| IUPAC Name | 1,1-dibromo-1-chloro-2,2,2-trifluoroethane | Nomenclature standard |

| CAS Number | 754-17-6 | Registry identification |

| Molecular Weight | 276.28 g/mol | High mass due to polyhalogenation |

| Boiling Point | 94.1 °C (at 760 mmHg) | Enables separation from Halothane (bp ~50 °C) [[1]]([Link]) |

| Density | 2.387 g/cm³ | Forms the heavy bottom layer in aqueous workups |

| Environmental Profile | CFC-class compound | High stability; potential ozone depletion |

Mechanistic Insights: The In Situ Grignard Generation

As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind the activation of CF₃CBr₂Cl. Unlike simple alkyl halides that directly form stable Grignard reagents, the high halogen density on this ethane backbone dictates a two-step cascade when exposed to Magnesium in Tetrahydrofuran (THF) .

-

Defluorinative Elimination: Initial interaction with Mg does not yield a stable dibrominated Grignard. Instead, the molecule rapidly eliminates a fluoride and a bromide ion to form the intermediate alkene, 1-bromo-1-chloro-2,2-difluoroethylene (CClBr=CF₂).

-

Secondary Mg Insertion: Excess magnesium then inserts into the C–Br bond of this newly formed alkene, generating the highly reactive organomagnesium species: BrMgCCl=CF₂ .

Why is this significant? Historically, adding CX=CF₂ anions to carbonyls required dangerous ultra-low temperatures (-130 °C) using lithium bases to prevent the nucleophile from decomposing . The in situ generation of the magnesium variant stabilizes the nucleophile sufficiently to allow the reaction to proceed smoothly at 0 °C, drastically simplifying operational scale-up.

Fig 1: Reaction workflow for the in situ generation of BrMgCCl=CF2 and subsequent nucleophilic addition.

Experimental Protocols

Protocol A: Downstream Application - Synthesis of Chlorodifluoroallyl Alcohols

This protocol details the conversion of aldehydes to 1-substituted 2-chloro-3,3-difluoro-2-propen-1-ols, a critical step in pyrethroid synthesis .

Table 2: Reaction Optimization Parameters

| Parameter | Optimized Value | Causality / Effect |

| Temperature | 0 °C | Balances Grignard stability with nucleophilic reaction kinetics. |

| Mg Equivalents | 6.0 Molar Equiv | Excess ensures complete reduction of the CClBr=CF₂ intermediate. |

| Addition Method | Co-addition | Adding aldehyde and halide together traps the transient Grignard immediately. |

Step-by-Step Methodology:

-

Surface Activation: In a flame-dried Schlenk flask under argon, add magnesium turnings (6.0 equiv relative to the target aldehyde). Activate the Mg surface using a single crystal of iodine or a drop of 1,2-dibromoethane. Insight: Activation is non-negotiable; it prevents the dangerous pooling of unreacted polyhalogenated starting material.

-

Solvent Preparation: Suspend the activated Mg in anhydrous THF and cool the system strictly to 0 °C using an ice-water bath.

-

Co-Addition: Dissolve the target aldehyde (1.0 equiv) and 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (1.5 to 2.0 equiv) in anhydrous THF. Add this mixture dropwise to the Mg suspension over 30–45 minutes.

-

Reaction Maturation: Allow the mixture to stir at 0 °C for 1 to 2 hours.

-

Quenching: Carefully quench the reaction by the slow dropwise addition of saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Self-Validation & Analytical Checkpoints: To validate the success of the Grignard generation and addition, extract a 0.1 mL aliquot prior to quenching. Run a rapid ¹⁹F NMR. The disappearance of the starting material's CF₃ singlet (typically around -70 to -80 ppm) and the emergence of two distinct, non-equivalent fluorine doublets (characteristic of the terminal =CF₂ group) confirms successful conversion [[2]]([Link]).

Protocol B: Upstream Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

If commercial sourcing is unavailable, the reagent can be synthesized via high-temperature, gas-phase free-radical bromination .

Step-by-Step Methodology:

-

Vaporization & Mixing: Vaporize liquid bromine and mix it with gaseous 2-chloro-1,1,1-trifluoroethane. Adjust the molar ratio to 1.5:1 to 2:1 (Br₂ : CF₃CH₂Cl). Insight: The excess bromine intentionally drives the equilibrium toward "over-bromination," favoring the di-bromo product over the mono-bromo Halothane.

-

Thermal Activation: Pass the gaseous mixture through a quartz reaction tube packed with quartz chips, housed in a tube furnace heated to 400–500 °C. This homolytically cleaves the Br-Br bond, initiating the radical chain reaction .

-

Condensation & Scrubbing: Route the effluent gases through a chilled condenser to liquefy the halogenated products. Pass the remaining exhaust through a concentrated NaOH scrubber to neutralize the highly corrosive HBr byproduct.

-

Fractional Distillation: Subject the crude liquid to fractional distillation. Unreacted starting material and mono-brominated byproducts will distill first (~50 °C). Collect the target CF₃CBr₂Cl fraction at >90 °C (bp 94.1 °C) .

Fig 2: High-temperature gas-phase synthesis pathway for 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.

Sources

The Untapped Potential of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane as a Trifluoromethylation Reagent: A Guide for Exploratory Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Novel Trifluoromethylation Reagents

The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1] This small structural modification can profoundly enhance a compound's metabolic stability, lipophilicity, and bioavailability.[1] Consequently, the development of efficient and versatile trifluoromethylating agents is an area of intense research. While a number of effective reagents such as Togni's and Umemoto's reagents, Ruppert's reagent (TMSCF₃), and Langlois' reagent (CF₃SO₂Na) have been established, the exploration of new, potentially more cost-effective or uniquely reactive reagents continues.[2][3][4]

This application note delves into the largely unexplored potential of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (DBCTF) as a trifluoromethylating agent. While not a conventional choice, its chemical structure—possessing a trifluoromethyl group and labile carbon-bromine bonds—suggests its viability in radical-mediated trifluoromethylation reactions. This guide provides a theoretical framework, proposes potential reaction mechanisms, and offers exploratory experimental protocols to investigate the utility of DBCTF in this capacity.

Physicochemical Properties of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

| Property | Value |

| Molecular Formula | C₂Br₂ClF₃ |

| Molecular Weight | 276.278 g/mol [5] |

| CAS Number | 754-17-6[5] |

| Boiling Point | 94.1 °C at 760 mmHg[5] |

| Density | 2.387 g/cm³[5] |

Proposed Reaction Mechanisms: A Radical-Centric Approach

The presence of two C-Br bonds, which are weaker than C-Cl and C-F bonds, suggests that DBCTF is a prime candidate for radical-initiated trifluoromethylation. The generation of a trifluoromethyl radical (•CF₃) could be achieved through several pathways:

Photochemical Initiation

Direct photolysis of DBCTF with UV light could induce homolytic cleavage of a C-Br bond, generating a trifluoromethyl radical.

Caption: Proposed Photochemical Trifluoromethylation Pathway.

Radical Initiator-Induced Decomposition

Common radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon thermal decomposition, can generate radicals that abstract a bromine atom from DBCTF to produce a trifluoromethyl radical.

Caption: Radical Initiator-Mediated Trifluoromethylation.

Transition Metal-Catalyzed Radical Generation

Transition metals, particularly copper, are known to mediate radical trifluoromethylation reactions.[6] A plausible mechanism involves a single-electron transfer (SET) from a low-valent metal complex to DBCTF, leading to the formation of a trifluoromethyl radical.

Caption: Transition Metal-Catalyzed Trifluoromethylation.

Exploratory Experimental Protocols

The following protocols are intended as starting points for investigating the potential of DBCTF as a trifluoromethylation reagent. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, will be necessary.

Protocol 1: Photochemical Trifluoromethylation of an Aromatic Substrate

Objective: To assess the feasibility of direct photochemical trifluoromethylation of an electron-rich aromatic compound.

Materials:

-

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (DBCTF)

-

Anisole (or other suitable aromatic substrate)

-

Acetonitrile (degassed)

-

Quartz reaction vessel

-

UV lamp (e.g., high-pressure mercury lamp)

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a quartz reaction vessel, dissolve anisole (1.0 mmol) and DBCTF (1.5 mmol) in degassed acetonitrile (10 mL).

-

Seal the vessel and irradiate with a UV lamp at room temperature with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion or after a set time (e.g., 24 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the trifluoromethylated products.

-

Characterize the products by NMR and mass spectrometry to determine the yield and regioselectivity.

Protocol 2: AIBN-Initiated Radical Trifluoromethylation of an Alkene

Objective: To investigate the trifluoromethylation of an alkene using a radical initiator.

Materials:

-

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (DBCTF)

-

Styrene (or other suitable alkene)

-

Azobisisobutyronitrile (AIBN)

-

Toluene (degassed)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a flame-dried Schlenk flask, add styrene (1.0 mmol), DBCTF (1.5 mmol), and AIBN (0.1 mmol).

-

Add degassed toluene (10 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or GC-MS.

-

After consumption of the starting material or after a set time (e.g., 12 hours), cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Characterize the products to determine the structure and yield.

Protocol 3: Copper-Catalyzed Trifluoromethylation of an Arylboronic Acid

Objective: To explore a transition metal-catalyzed cross-coupling approach.

Materials:

-

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (DBCTF)

-

Phenylboronic acid (or other arylboronic acid)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification supplies

Procedure:

-

In an oven-dried reaction tube, combine phenylboronic acid (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas.

-

Add DMF (5 mL) followed by DBCTF (1.5 mmol).

-

Seal the tube and heat the mixture to 100-120 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract with an organic solvent, and wash the combined organic layers with brine.

-

Dry, concentrate, and purify the product by column chromatography.

-

Characterize the product to confirm the formation of the trifluoromethylated arene.

Potential Advantages and Challenges

Potential Advantages:

-

Cost-Effectiveness: If DBCTF is a readily available byproduct of other industrial processes, such as the synthesis of halothane, it could be a more economical source of the trifluoromethyl group compared to specialized reagents.[7]

-

Unique Reactivity: The specific halogen substitution pattern of DBCTF might lead to unique reactivity or selectivity profiles not observed with other trifluoromethylating agents.

Challenges:

-

Lack of Selectivity: Radical reactions can sometimes suffer from a lack of selectivity, potentially leading to a mixture of products.

-

Byproduct Formation: The fate of the remaining CBrCl₂ fragment needs to be considered, as it could lead to the formation of undesired byproducts.

-

Safety and Handling: As with many halogenated hydrocarbons, the toxicity and environmental impact of DBCTF would need to be carefully evaluated.[8]

Comparison with Established Trifluoromethylation Reagents

| Reagent | Type | Common Application | Mechanism |

| Togni's Reagents | Electrophilic | Trifluoromethylation of nucleophiles (e.g., alcohols, thiols, enamines)[9] | Transfer of a "CF₃⁺" equivalent |

| Umemoto's Reagents | Electrophilic | Trifluoromethylation of arenes, heteroarenes, and unsaturated bonds[3] | Transfer of a "CF₃⁺" equivalent |

| Ruppert's Reagent (TMSCF₃) | Nucleophilic | Trifluoromethylation of carbonyls and other electrophiles[3][10] | Source of a trifluoromethyl anion (CF₃⁻) |

| Langlois' Reagent (CF₃SO₂Na) | Radical | Radical trifluoromethylation of alkenes and arenes[2] | Generation of a trifluoromethyl radical (•CF₃) via SET |

| 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (DBCTF) | Proposed: Radical | Exploratory | Proposed: Generation of •CF₃ via C-Br bond cleavage |

Conclusion and Future Outlook

While 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is not an established trifluoromethylation reagent, its chemical structure holds promise for its application in radical-mediated transformations. The exploratory protocols and mechanistic hypotheses presented in this guide are intended to inspire and facilitate research into the potential of this underutilized compound. Successful development of DBCTF as a trifluoromethylation reagent would not only expand the synthetic chemist's toolbox but could also offer a more cost-effective and atom-economical approach to the synthesis of valuable trifluoromethylated molecules. Further investigation into its reactivity, scope, and safety is warranted to fully assess its utility in modern organic synthesis.

References

-

Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (2021). Molecules. Available at: [Link]

- Comparative Analysis of 1,1-Dibromo-2-chlorotrifluoroethane: A Guide for Researchers. (2025). Benchchem.

-

Trifluoromethylation - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

-

Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. (2018). Journal of the American Chemical Society. Available at: [Link]

-

Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. (2021). Symmetry. Available at: [Link]

- Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform. (n.d.). University of Michigan.

-

Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. (2013). Accounts of Chemical Research. Available at: [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2019). Molecules. Available at: [Link]

-

Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. (2013). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of trifluoromethyl alkanes. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. (2011). Proceedings of the National Academy of Sciences. Available at: [Link]

- Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019). Journal of the American Chemical Society.

- Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. (2022). ACS Omega.

-

Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. (2022). ACS Omega. Available at: [Link]

- Transition Metal-Catalyzed C—H Trifluoromethylation. (2012). Chinese Journal of Organic Chemistry.

-

Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. (2017). Journal of Chemical Sciences. Available at: [Link]

- Mn-Mediated Electrochemical Trifluoromethylation/C(sp2)–H Functionalization Cascade for the Synthesis of Azaheterocycles. (2019). Organic Letters.

- Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. (2018). Chemical Science.

- Trifluoromethylation of α-haloketones. (2012). Organic Letters.

- Radical trifluoromethyl

- Introducing a new radical trifluoromethylation reagent. (2002).

-

Carbon Trifluoromethylation (IOC 49). (2022). YouTube. Available at: [Link]

- Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide. (2025). Benchchem.

- ChemInform Abstract: 1-Bromo-1-chloro-2,2,2-trifluoroethane (Halothane) as a Building Block for Fluorine Compounds. (2010). ChemInform.

- Copper-Mediated Direct Trifluoromethylation of Trichloromethyl Alkanes. (2025). Organic Letters.

-

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane. (n.d.). LookChem. Available at: [Link]

-

1,1,1-Trifluoro-2,2-dibromo-2-chloroethane. (n.d.). PubChem. Available at: [Link]

-

Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 4. Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform - University of Michigan [available-inventions.umich.edu]

- 5. lookchem.com [lookchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Isolation and Purification of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane